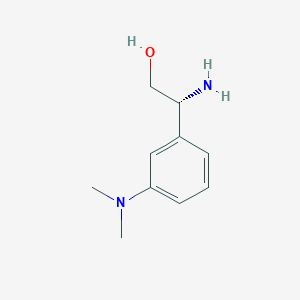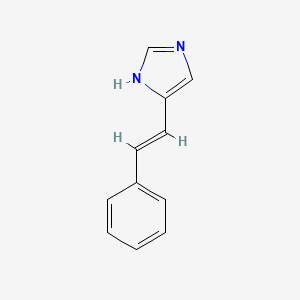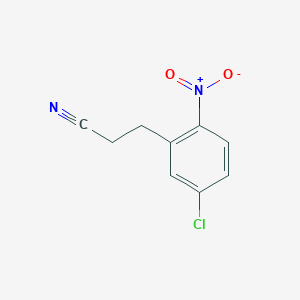
2-Propenyl-cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(prop-2-en-1-yl)cyclopropane: is an organic compound with the molecular formula C₆H₁₀ It is a cyclopropane derivative where a prop-2-en-1-yl group is attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Allylation of Cyclopropane: One common method involves the allylation of cyclopropane using allyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Cyclopropanation of Alkenes: Another method is the cyclopropanation of alkenes using diazo compounds and transition metal catalysts like rhodium or copper complexes.
Industrial Production Methods: While specific industrial production methods for (prop-2-en-1-yl)cyclopropane are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (prop-2-en-1-yl)cyclopropane can undergo oxidation reactions to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming propylcyclopropane.
Substitution: The compound can participate in substitution reactions, where the allylic hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are effective.
Substitution: Allylic bromination using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products:
Epoxides: Formed from oxidation reactions.
Propylcyclopropane: Resulting from reduction reactions.
Substituted Cyclopropanes: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (prop-2-en-1-yl)cyclopropane is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in studies to understand the behavior of cyclopropane-containing compounds in biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (prop-2-en-1-yl)cyclopropane involves its interaction with molecular targets through its reactive double bond and strained cyclopropane ring. These features allow it to participate in various chemical reactions, forming stable and reactive intermediates. The exact pathways and targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Cyclopropane: The parent compound with a simple three-membered ring.
Propylcyclopropane: A reduced form where the double bond is hydrogenated.
Allylcyclopropane: Similar structure but with different positioning of the double bond.
Uniqueness:
Structural Features: The presence of both a cyclopropane ring and an allyl group makes (prop-2-en-1-yl)cyclopropane unique in its reactivity and applications.
Reactivity: The combination of strained ring and reactive double bond provides a versatile platform for various chemical transformations.
Propiedades
Número CAS |
4663-23-4 |
|---|---|
Fórmula molecular |
C6H10 |
Peso molecular |
82.14 g/mol |
Nombre IUPAC |
prop-2-enylcyclopropane |
InChI |
InChI=1S/C6H10/c1-2-3-6-4-5-6/h2,6H,1,3-5H2 |
Clave InChI |
KFOFBFGOHWSECN-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


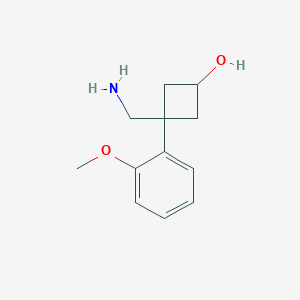
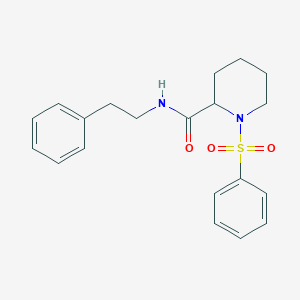

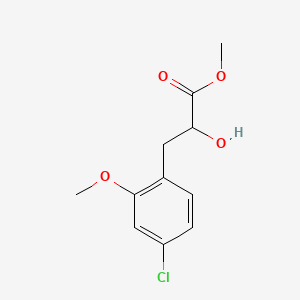
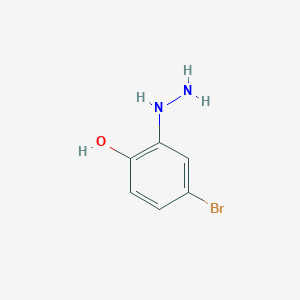

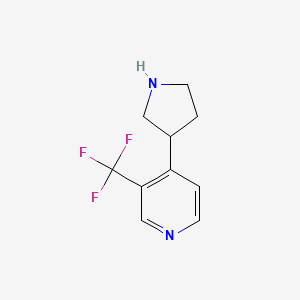
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
